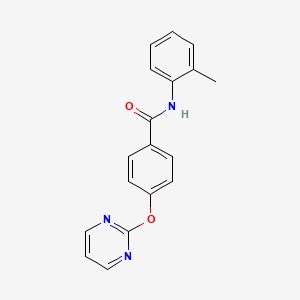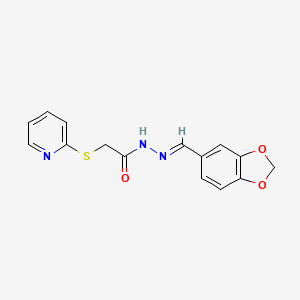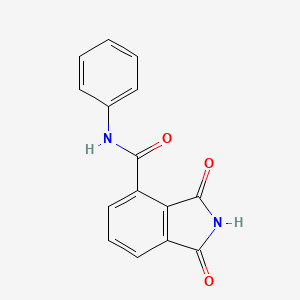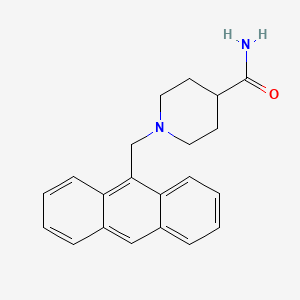![molecular formula C15H20N2O B5565876 5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)
5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-cyclohexen-1-one, which is a six-membered cyclic ketone . The “5,5-dimethyl” indicates two methyl groups attached to the 5th carbon of the cyclohexenone ring. The “3-{[2-(2-pyridinyl)ethyl]amino}” suggests an ethylamino group attached to the 2-position of a pyridine ring, which is then attached to the 3rd carbon of the cyclohexenone ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a six-membered cyclohexenone ring substituted with methyl groups and a pyridine-containing side chain .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the ketone, the methyl groups, and the pyridine ring. The ketone could undergo reactions typical of carbonyl groups, while the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar ketone group could result in the compound having some degree of solubility in polar solvents .Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis Compounds with structures similar to 5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one are often explored for their reactivity and potential as intermediates in the synthesis of more complex molecules. For example, compounds bearing pyridyl and cyclohexenone moieties have been utilized in the synthesis of heterocyclic systems, demonstrating their potential in creating pharmacologically active structures or materials with unique properties (Sirakanyan et al., 2015).
Materials Science The incorporation of cyclohexenone derivatives into polymeric structures can significantly impact the materials' properties, such as solubility and transparency. Studies on similar compounds have shown that integrating these units into polymers can lead to materials with high optical transmittance and good solubility in common solvents, which are desirable features for applications in electronics and optoelectronics (Yao et al., 2018).
Pharmaceutical and Biological Applications While the direct pharmaceutical applications of 5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one were not identified in the search, related structures have been explored for their biological activities. For instance, the synthesis and evaluation of compounds with similar frameworks have shown promising antibacterial and antiviral activities, suggesting potential research directions for exploring the biological applications of the compound (Patel & Chikhalia, 2006).
Computational Chemistry Computational studies on similar compounds, such as density functional theory (DFT) and molecular docking analyses, have provided insights into their electronic structures, reactivity, and potential interactions with biological targets. These studies can guide the design of new compounds with enhanced properties or biological activities (Fatima et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,5-dimethyl-3-(2-pyridin-2-ylethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2)10-13(9-14(18)11-15)17-8-6-12-5-3-4-7-16-12/h3-5,7,9,17H,6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLRYOCAVMONMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)


![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)
![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)
![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)
